(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone core, multiple ether linkages, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the various substituents through a series of reactions such as alkylation, etherification, and chlorination. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone core to thiazolidine.
Substitution: Halogen substitution reactions can occur, particularly at the chloro substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to favor the desired product and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
(5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E, used in biological research.
Uniqueness
What sets (5E)-5-[(3-CHLORO-4-{2-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]ETHOXY}-5-METHOXYPHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its complex structure, which combines multiple functional groups and substituents
Properties
Molecular Formula |
C24H26ClNO5S2 |
---|---|
Molecular Weight |
508.1 g/mol |
IUPAC Name |
(5E)-5-[[3-chloro-4-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H26ClNO5S2/c1-15-5-6-18(11-16(15)2)30-9-7-29-8-10-31-22-19(25)12-17(13-20(22)28-4)14-21-23(27)26(3)24(32)33-21/h5-6,11-14H,7-10H2,1-4H3/b21-14+ |
InChI Key |
ZMSJKACGKNWMQS-KGENOOAVSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)C)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC)C |
Origin of Product |
United States |
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